

# Spectroscopic Profile of Butyl Propionate: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Butyl propionate*

Cat. No.: *B165908*

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This technical guide provides a comprehensive overview of the spectroscopic data for **butyl propionate**, a common ester with applications in the fragrance, flavor, and solvent industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **butyl propionate** provide distinct signals corresponding to each unique proton and carbon environment in the molecule.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **butyl propionate** exhibits five distinct signals, each corresponding to a different set of protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, and the splitting patterns are a result of spin-spin coupling with neighboring protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Butyl Propionate**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH <sub>2</sub> -O-	4.06	Triplet (t)	6.7	2H
-CH <sub>2</sub> -C=O	2.28	Triplet (t)	7.5	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -	1.64	Sextet	7.2	2H
-CH <sub>2</sub> -CH <sub>3</sub>	1.40	Sextet	7.4	2H
-O-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>	0.94	Triplet (t)	7.4	3H
-C(=O)-CH <sub>2</sub> -CH <sub>3</sub>	1.14	Triplet (t)	7.5	3H

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the **butyl propionate** molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Butyl Propionate**

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	174.5
-CH <sub>2</sub> -O-	64.2
-O-CH <sub>2</sub> -CH <sub>2</sub> -	30.7
-CH <sub>2</sub> -C=O	27.7
-O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -	19.2
-O-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>3</sub>	13.7
-C(=O)-CH <sub>2</sub> -CH <sub>3</sub>	9.1

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **butyl propionate** shows characteristic absorption bands for the ester functional group and the alkyl chains.

Table 3: Infrared (IR) Spectroscopic Data for **Butyl Propionate**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2965, 2937, 2877	C-H stretching	Alkane
1742	C=O stretching	Ester
1180	C-O stretching	Ester

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **butyl propionate**, with a molecular weight of 130.18 g/mol, the mass spectrum shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Butyl Propionate**

m/z	Relative Intensity (%)	Proposed Fragment Ion
130	~5	[M] <sup>+</sup> (Molecular Ion)
115	~10	[M - CH <sub>3</sub> ] <sup>+</sup>
101	~20	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
87	~30	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
73	~100	[CH <sub>3</sub> CH <sub>2</sub> C(OH) <sub>2</sub> ] <sup>+</sup>
57	~95	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup>
43	~40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	~60	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **butyl propionate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard (TMS).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** As **butyl propionate** is a liquid, the spectrum can be obtained directly as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

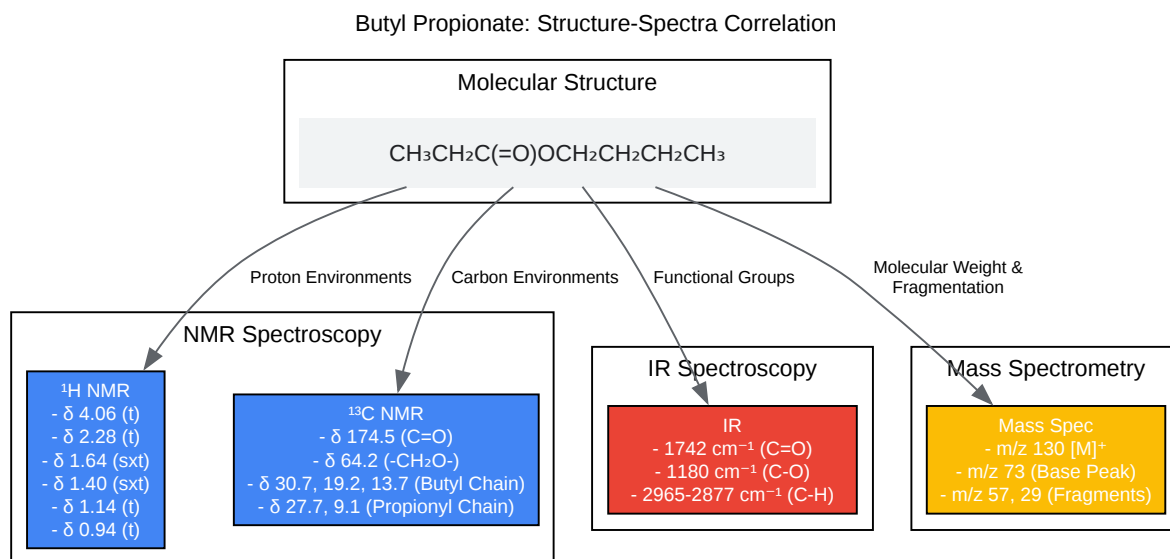
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** **Butyl propionate**, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of **butyl propionate** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1  $\mu\text{L}$ ) of this solution is injected into the GC.
- **Gas Chromatography (GC):** The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50  $^{\circ}\text{C}$ ) to a higher final temperature to ensure good separation of the analyte from any impurities.
- **Mass Spectrometry (MS):** As the **butyl propionate** elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.
- **Data Acquisition:** The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios ( $m/z$ ), typically from 20 to 200 amu, to detect the molecular ion and its fragments.
- **Data Processing:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

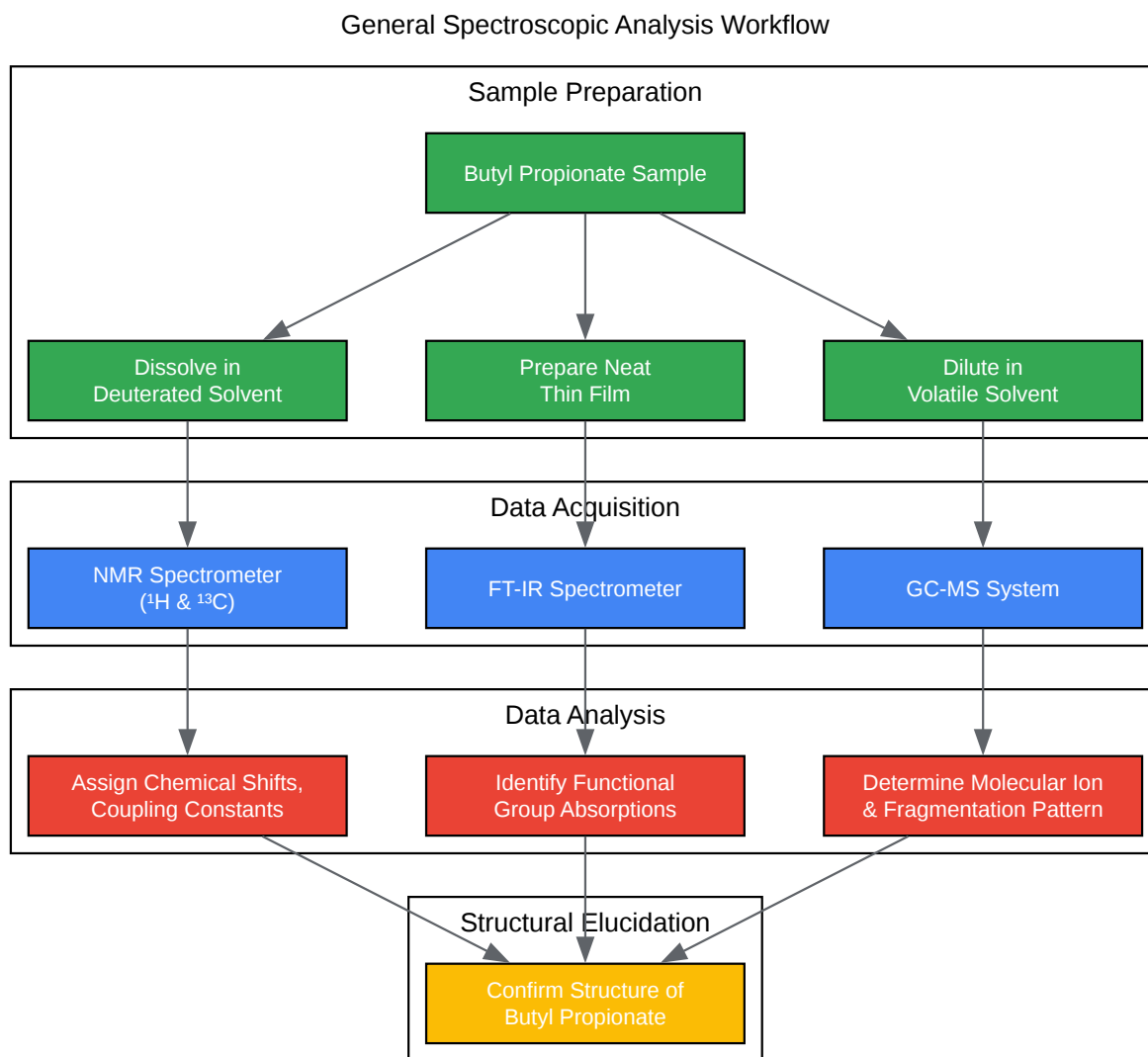
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of **butyl propionate**, as well as a general workflow for its spectroscopic analysis.



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Caption: Correlation of **Butyl Propionate**'s structure with its key spectroscopic signals.



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Caption: A generalized workflow for the spectroscopic analysis of a liquid sample like **butyl propionate**.

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